Propaphos

Description

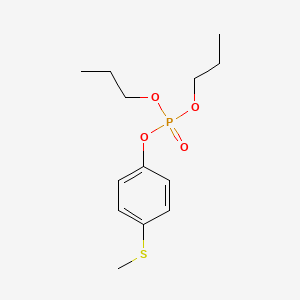

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfanylphenyl) dipropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O4PS/c1-4-10-15-18(14,16-11-5-2)17-12-6-8-13(19-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYIUEFFPNVCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(OCCC)OC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058172 | |

| Record name | Propaphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] Yellowish liquid with a stench; [MSDSonline] | |

| Record name | Propaphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

175-177 °C/0.85 mm Hg | |

| Record name | PROPAPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents., In water, 0.125 g/l @ 25 °C | |

| Record name | PROPAPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1504 @ 20 °C | |

| Record name | PROPAPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000009 [mmHg], 0.12 mPa (9.0X10-7 mm Hg) @ 25 °C | |

| Record name | Propaphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPAPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid. | |

CAS No. |

7292-16-2 | |

| Record name | Propaphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propaphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propaphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPAPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U4CU57BYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPAPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Acetylcholinesterase Inhibition by Propaphos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propaphos, an organophosphate insecticide, exerts its neurotoxic effects through the potent and often irreversible inhibition of acetylcholinesterase (AChE). This enzyme is critical for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, paralysis, and ultimately, death in target organisms.[1] This guide provides an in-depth technical overview of the mechanism of AChE inhibition by propaphos, including the chemical interactions at the enzyme's active site, a summary of relevant kinetic data for a closely related compound, and detailed experimental protocols for assessing this inhibition.

The Chemical Mechanism of Inhibition

The inhibitory action of propaphos on acetylcholinesterase is a multi-step process that results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.

-

Binding to the Active Site: Propaphos, like other organophosphates, mimics the natural substrate, acetylcholine, and binds to the active site of AChE. The active site is located within a deep, narrow gorge and contains a catalytic triad of amino acid residues: Serine-203, Histidine-447, and Glutamate-334.[2]

-

Phosphorylation of the Catalytic Serine: The phosphorus atom of propaphos is electrophilic and is subject to nucleophilic attack by the hydroxyl group of the Serine-203 residue in the catalytic triad. This results in the formation of a covalent phosphyl-enzyme complex, releasing a leaving group (in the case of propaphos, 4-(methylthio)phenol). This phosphorylation renders the enzyme inactive.[2]

-

Aging: The phosphorylated AChE can undergo a subsequent process known as "aging." This process involves the dealkylation of one of the propyl groups attached to the phosphorus atom.[3] The resulting negatively charged phosphyl-enzyme conjugate is highly stable and resistant to reactivation by nucleophilic agents like oximes, which are the standard antidotes for organophosphate poisoning. This "aged" enzyme is considered irreversibly inhibited.

Quantitative Analysis of Acetylcholinesterase Inhibition

Table 1: In Vitro Inhibition of Acetylcholinesterase by Profenofos

| Enzyme Source | Inhibitor | IC50 (nM) | Reference |

| Human Recombinant AChE | Profenofos | 302 | [4] |

| Rat Red Blood Cell AChE | Profenofos | 312 | |

| Human Erythrocyte AChE | Profenofos | 350 |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity under the specified experimental conditions.

Experimental Protocols

The following is a detailed methodology for determining the in vitro inhibition of acetylcholinesterase by propaphos, adapted from the protocol used for profenofos by Omwenga et al. (2021). This method is a modification of the classic Ellman's assay.

Objective: To determine the IC50 value of propaphos for acetylcholinesterase.

Materials:

-

Human recombinant acetylcholinesterase (AChE) or other purified AChE source

-

Propaphos (analytical grade)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Bovine Serum Albumin (BSA)

-

Sodium phosphate buffer (0.1 M, pH 7.4)

-

Ethanol (for dissolving propaphos)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in 0.1 M sodium phosphate buffer (pH 7.4) containing 1 mg/mL BSA. The final working concentration should be optimized to yield a linear reaction rate for at least 10 minutes. A typical working concentration is 1 U/mL.

-

Prepare a stock solution of propaphos in ethanol. From this stock, prepare a series of working solutions by serial dilution in 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL BSA.

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

-

Prepare a solution of the chromogen, 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

-

-

Assay Setup (in a 96-well plate):

-

Add 44 µL of 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL BSA to each well.

-

Add 5 µL of the propaphos working solutions to the respective wells. For the negative control (100% enzyme activity), add 5 µL of the buffer solution without propaphos.

-

To initiate the reaction, add 1 µL of the AChE working solution to each well, giving a total volume of 50 µL. The final ethanol concentration should not exceed 0.2% to avoid affecting enzyme activity.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

-

Measurement of AChE Activity:

-

Following incubation, add the substrate (ATCI) and the chromogen (DTNB) to each well to start the colorimetric reaction.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of change in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each propaphos concentration.

-

Express the enzyme activity at each propaphos concentration as a percentage of the activity of the negative control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the propaphos concentration.

-

Determine the IC50 value from the resulting dose-response curve using a suitable software package (e.g., GraphPad Prism) and a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

-

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of propaphos inhibition of acetylcholinesterase at the synapse.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of propaphos for acetylcholinesterase.

Logical Relationship of Inhibition and Aging

References

- 1. Propaphos | C13H21O4PS | CID 23717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Profenofos insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

Propaphos: A Technical and Historical Review of an Organophosphate Insecticide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propaphos, chemically known as O,O-dipropyl-O-(4-methylthiophenyl)phosphate, is an organophosphate insecticide with a history of use in agriculture, primarily for the control of insect pests in rice cultivation. As an acetylcholinesterase (AChE) inhibitor, its mechanism of action is characteristic of the organophosphate class, leading to neurotoxicity in target organisms. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, mechanism of action, and toxicological profile of Propaphos. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to serve as a resource for researchers and professionals in related fields. Although now considered obsolete, the study of Propaphos provides valuable insights into the development and properties of organophosphate insecticides.

Discovery and Historical Development

The development of Propaphos is situated within the broader history of organophosphate chemistry, which began with the synthesis of tetraethyl pyrophosphate in 1854.[1] The insecticidal properties of organophosphates were discovered in the 1930s by the German chemist Gerhard Schrader.[2][3] Following World War II, research and development in this area expanded significantly, leading to the introduction of numerous organophosphate insecticides for agricultural use.[1][2]

Propaphos was primarily used as a systemic insecticide with contact and stomach action to control pests in rice crops, such as rice hoppers, rice leaf beetles, and rice water weevils. However, due to its toxicity profile and the development of newer, safer alternatives, Propaphos is now considered obsolete and is no longer in widespread use.

Chemical Synthesis

The synthesis of Propaphos, O,O-dipropyl-O-(4-methylthiophenyl)phosphate, involves standard organophosphorus chemistry. The general synthetic route proceeds through the esterification of 4-(methylthio)phenol with a dipropyl phosphoric acid derivative. A common laboratory-scale synthesis can be described as follows:

Experimental Protocol: Synthesis of Propaphos

Objective: To synthesize O,O-dipropyl-O-(4-methylthiophenyl)phosphate (Propaphos).

Materials:

-

Phosphorus oxychloride (POCl₃)

-

n-Propanol

-

Pyridine (or another suitable base)

-

4-(methylthio)phenol

-

Anhydrous diethyl ether (or other suitable solvent)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Dipropyl Phosphorochloridate: a. In a three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer, place phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether. b. Cool the flask in an ice bath. c. A mixture of n-propanol (2 equivalents) and pyridine (2 equivalents) is added dropwise from the dropping funnel with constant stirring. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours. e. The reaction mixture is cooled, and the precipitated pyridinium hydrochloride is removed by filtration. f. The solvent is removed from the filtrate under reduced pressure to yield crude dipropyl phosphorochloridate.

-

Synthesis of Propaphos: a. In a separate flask, dissolve 4-(methylthio)phenol (1 equivalent) and pyridine (1 equivalent) in anhydrous diethyl ether. b. Cool the solution in an ice bath. c. The crude dipropyl phosphorochloridate from the previous step is dissolved in anhydrous diethyl ether and added dropwise to the 4-(methylthio)phenol solution with stirring. d. After the addition, the reaction mixture is stirred at room temperature for several hours or overnight. e. The precipitated pyridinium hydrochloride is removed by filtration. f. The ethereal solution is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. g. The organic layer is dried over anhydrous sodium sulfate. h. The solvent is evaporated under reduced pressure to yield crude Propaphos, which can be further purified by distillation or chromatography if necessary.

Workflow for the Synthesis of Propaphos

Mechanism of Action

Propaphos, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

The phosphorus atom in Propaphos is electrophilic and reacts with the serine hydroxyl group in the active site of AChE, leading to phosphorylation of the enzyme. This phosphorylated enzyme is very stable and unable to perform its normal function of hydrolyzing acetylcholine. The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system leads to a range of symptoms, including tremors, convulsions, paralysis, and ultimately, death of the insect.

Signaling Pathway of Acetylcholinesterase Inhibition by Propaphos

Toxicological Profile

The toxicity of Propaphos has been evaluated in various studies. The following tables summarize the available quantitative toxicological data.

Table 1: Acute Toxicity of Propaphos

| Species | Route of Administration | LD₅₀ / LC₅₀ | Reference |

| Rat | Oral | 61.0 - 70 mg/kg | |

| Rat | Dermal | 88.5 mg/kg | |

| Rat | Inhalation (4h) | 0.392 mg/L | |

| Mouse | Oral | 105 mg/kg | |

| Carp | Water | 4.8 mg/L (48h) |

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect Level (NOAEL) of Propaphos

| Species | Study Duration | NOAEL | Reference |

| Rat | 2 years | 0.08 mg/kg bw/day | |

| Mouse | 2 years | 0.05 mg/kg bw/day |

Experimental Protocol: Acute Oral Toxicity (Modified from OECD Guideline 401)

Objective: To determine the acute oral median lethal dose (LD₅₀) of Propaphos in rats.

Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females. Animals are randomly assigned to treatment and control groups.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

Procedure:

-

Dose Preparation: Propaphos is dissolved or suspended in a suitable vehicle (e.g., corn oil). At least three dose levels are selected based on a preliminary range-finding study. A vehicle control group is also included.

-

Administration: Animals are fasted overnight prior to dosing. A single dose of the test substance is administered to each animal by oral gavage. The volume administered is kept constant across all dose levels.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using a standard statistical method (e.g., probit analysis).

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of Propaphos on acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Propaphos stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of Propaphos in the buffer.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Propaphos solution at different concentrations (or vehicle for control)

-

DTNB solution

-

AChE solution

-

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Propaphos compared to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Acetylcholinesterase Inhibition Assay

Efficacy Against Rice Pests

-

Rice Hoppers: (e.g., Brown Planthopper, Nilaparvata lugens)

-

Rice Leaf Beetle: (Oulema oryzae)

-

Rice Water Weevil: (Lissorhoptrus oryzophilus)

The efficacy of an insecticide like Propaphos in a field setting is typically evaluated by comparing the pest population density and/or crop damage in treated plots versus untreated control plots.

Experimental Protocol: Field Efficacy Trial for Rice Pests (General)

Objective: To evaluate the efficacy of Propaphos in controlling a target rice pest.

Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications.

Treatments:

-

Untreated Control

-

Propaphos at different application rates

-

A standard insecticide for comparison

Procedure:

-

Plot Establishment: Establish uniform plots of a susceptible rice variety.

-

Pre-treatment Sampling: Before insecticide application, assess the initial pest population density in each plot.

-

Insecticide Application: Apply Propaphos according to the specified rates and methods (e.g., foliar spray, granular application).

-

Post-treatment Sampling: At regular intervals after application (e.g., 3, 7, and 14 days), assess the pest population density and/or crop damage (e.g., percentage of damaged leaves, number of "dead hearts").

-

Yield Assessment: At the end of the growing season, harvest the rice from each plot and measure the grain yield.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the treatments on pest population, crop damage, and yield.

Conclusion

Propaphos represents a chapter in the history of organophosphate insecticides, particularly within the context of Japanese agrochemical development. Its mode of action as an acetylcholinesterase inhibitor is well-understood and characteristic of its chemical class. While it has been superseded by more modern and safer alternatives, the study of its synthesis, toxicology, and mechanism of action continues to be relevant for understanding the broader class of organophosphate compounds. This technical guide has consolidated the available information on Propaphos to provide a valuable resource for researchers and professionals, while also highlighting the challenges in accessing detailed historical data for obsolete agrochemicals.

References

- 1. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. About: Nippon Kayaku [dbpedia.org]

- 3. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]

Propaphos: A Technical Guide to Acute Oral and Dermal Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral and dermal toxicity of Propaphos, an organophosphate insecticide. The information is compiled to meet the needs of researchers, scientists, and professionals in drug development, offering detailed toxicological data, experimental methodologies, and visual representations of key biological and procedural pathways.

Core Toxicity Data

The acute toxicity of Propaphos is primarily characterized by its median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population. The following tables summarize the available quantitative data for acute oral and dermal exposure in rats.

Table 1: Acute Oral Toxicity of Propaphos in Rats

| Species | Sex | LD50 (mg/kg) | Data Source |

| Rat | Male | 79.8 | Agricultural Chemical Registration Data[1] |

| Rat | Female | 72.5 | Agricultural Chemical Registration Data[1] |

| Rat | - | 70 | IPCS; Poisons Information Monograph G001 [2] |

Table 2: Acute Dermal Toxicity of Propaphos in Rats

| Species | Sex | LD50 (mg/kg) | Data Source |

| Rat | Male | 88.5 | Agricultural Chemical Registration Data[1] |

| Rat | Female | 72.0 | Agricultural Chemical Registration Data[1] |

Mechanism of Action: Acetylcholinesterase Inhibition

Propaphos, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the normal functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. This disruption of nerve signal transmission leads to the clinical signs of poisoning.

References

Propaphos metabolism and detoxification pathways in mammals

An In-depth Technical Guide to Propaphos Metabolism and Detoxification Pathways in Mammals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the metabolic pathways of propaphos in mammals is scarce. Therefore, this guide has been constructed by drawing strong analogies from well-studied organophosphate (OP) insecticides with similar chemical structures, such as parathion, chlorpyrifos, and profenofos. The proposed pathways and metabolites for propaphos are based on established principles of organophosphate biotransformation.

Introduction

Propaphos, O,O-Di-n-propyl-O-(4-methylthiophenyl)phosphate, is an organophosphate insecticide that exerts its toxicity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] The metabolism and detoxification of propaphos in mammals are crucial determinants of its toxic potential and duration of action. Understanding these pathways is essential for risk assessment, the development of therapeutic interventions for poisoning, and the design of safer pesticides.

This technical guide provides a comprehensive overview of the predicted metabolic and detoxification pathways of propaphos in mammals. It details the key enzyme families involved, the expected metabolites, and the experimental protocols for their study.

Core Metabolic and Detoxification Pathways

The biotransformation of propaphos, like other organophosphates, is anticipated to proceed through two main phases of metabolism. Phase I reactions introduce or expose functional groups, primarily through oxidation and hydrolysis, which can lead to either bioactivation or detoxification. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, facilitating their excretion.

The primary enzyme systems involved in propaphos metabolism are:

-

Cytochrome P450 (CYP) monooxygenases: Catalyze oxidative reactions.

-

Carboxylesterases (CarEs): Mediate hydrolytic cleavage of ester bonds.

-

Glutathione S-transferases (GSTs): Facilitate conjugation with glutathione.

Phase I Metabolism

2.1.1 Cytochrome P450-Mediated Oxidation

CYP enzymes, predominantly located in the liver, are expected to play a dual role in propaphos metabolism: bioactivation and detoxification.[2]

-

Oxidative Desulfuration (Bioactivation): Although propaphos is an organophosphate (P=O) and not a phosphorothioate (P=S), a key oxidative pathway for many OPs is the oxidation of the sulfur atom in the leaving group. For propaphos, this would involve the oxidation of the methylthio group to a sulfoxide and then a sulfone. These more polar metabolites, propaphos sulfoxide and propaphos sulfone, may have altered toxicity and are known metabolites in plants and animals.[3]

-

O-dealkylation: This detoxification pathway involves the removal of one of the n-propyl groups from the phosphate ester, leading to the formation of a less toxic dialkyl phosphate metabolite.

-

Dearylation (Detoxification): This process involves the cleavage of the phosphate ester bond, releasing the 4-(methylthio)phenol leaving group.

2.1.2 Carboxylesterase-Mediated Hydrolysis (Detoxification)

Carboxylesterases are a major family of hydrolases that contribute significantly to the detoxification of organophosphates.[1] These enzymes catalyze the hydrolysis of the ester linkage, leading to the formation of dipropyl phosphoric acid and 4-(methylthio)phenol.

Phase II Metabolism

2.2.1 Glutathione S-Transferase-Mediated Conjugation (Detoxification)

GSTs are a critical family of detoxification enzymes that catalyze the conjugation of electrophilic compounds with reduced glutathione (GSH).[4] This process can occur through two primary mechanisms for organophosphates:

-

O-dealkylation: GSTs can mediate the removal of a propyl group from propaphos, which is then conjugated to GSH.

-

O-dearylation: GSTs can also catalyze the cleavage of the aryl-phosphate bond, with the resulting 4-(methylthio)phenyl group or the dipropyl phosphate moiety being conjugated to GSH.

The resulting glutathione conjugates are more water-soluble and are readily eliminated from the body, often after further processing into mercapturic acids.

Predicted Metabolic Pathways of Propaphos

Based on the general principles of organophosphate metabolism, the following diagrams illustrate the predicted metabolic and detoxification pathways for propaphos.

Caption: Predicted metabolic pathways of propaphos in mammals.

Quantitative Data on Organophosphate Metabolism

While specific quantitative kinetic data for propaphos metabolism is not available in the public domain, the following tables summarize the key enzymes involved in general organophosphate metabolism and provide illustrative kinetic parameters for analogous compounds. This data is crucial for building predictive pharmacokinetic/pharmacodynamic (PBPK/PD) models.

Table 1: Key Enzyme Families in Organophosphate Metabolism

| Enzyme Family | Primary Role in OP Metabolism | Cellular Location | General Substrates (Examples) | Presumed Role in Propaphos Metabolism |

| Cytochrome P450s (CYPs) | Oxidative desulfuration (bioactivation), O-dealkylation, dearylation (detoxification) | Endoplasmic Reticulum | Chlorpyrifos, Parathion, Diazinon | Oxidation of the methylthio group, O-dealkylation, dearylation |

| Carboxylesterases (CarEs) | Hydrolysis of ester bonds (detoxification) | Cytosol, Microsomes | Malathion, Paraoxon | Hydrolysis to dipropyl phosphoric acid and 4-(methylthio)phenol |

| Glutathione S-Transferases (GSTs) | Conjugation with glutathione (detoxification) | Cytosol, Microsomes | Chlorpyrifos, Methyl Parathion | O-dealkylation and O-dearylation followed by conjugation |

Table 2: Illustrative Kinetic Parameters for CYP-Mediated Metabolism of Analogous Organophosphates

This data is provided for comparative purposes as propaphos-specific data is unavailable.

| Organophosphate | CYP Isoform | Metabolic Reaction | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| Chlorpyrifos | CYP2B6 | Desulfuration (Activation) | 0.81 | 12.54 | |

| Methyl Parathion | CYP2B6 | Desulfuration (Activation) | 1.25 | 9.78 | |

| Methyl Parathion | CYP2C19 | Desulfuration (Activation) | 1.03 | 4.67 | |

| Diazinon | CYP2C19 | Dearylation (Detoxification) | 5.04 | 5.58 | |

| Profenofos | CYP3A4 | Activation | - | - | |

| Profenofos | CYP2B6 | Activation | - | - | |

| Profenofos | CYP2C19 | Hydroxylation | - | - |

Note: "-" indicates that the specific value was not provided in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments to study propaphos metabolism, adapted from established protocols for other organophosphates.

In Vitro Metabolism of Propaphos using Liver Microsomes

This protocol is designed to assess the kinetics of CYP-mediated metabolism of propaphos.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of propaphos metabolites by liver microsomes.

Materials:

-

Pooled liver microsomes (from human, rat, or mouse)

-

Propaphos

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube will contain liver microsomes (e.g., 0.2 mg/mL protein), NADPH regenerating system, and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Add varying concentrations of propaphos (e.g., 0.1 µM to 100 µM) to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the formation of propaphos metabolites (e.g., propaphos sulfoxide, 4-(methylthio)phenol) using a validated LC-MS/MS method.

-

Data Analysis: Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Caption: Experimental workflow for in vitro metabolism studies.

Glutathione S-Transferase (GST) Activity Assay

This protocol measures the rate of propaphos conjugation with glutathione.

Objective: To determine the activity of GSTs in the detoxification of propaphos.

Materials:

-

Cytosolic fraction from liver homogenate (as a source of GSTs)

-

Propaphos

-

Reduced glutathione (GSH)

-

Phosphate buffer (pH 6.5)

-

1-chloro-2,4-dinitrobenzene (CDNB) for a positive control

-

Spectrophotometer or LC-MS/MS

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, GSH, and the cytosolic fraction.

-

Initiation: Add propaphos to start the reaction. For a spectrophotometric assay using a model substrate like CDNB, the increase in absorbance at 340 nm is monitored.

-

Incubation: Incubate at a controlled temperature (e.g., 25°C).

-

Measurement:

-

Spectrophotometric: Continuously monitor the change in absorbance.

-

LC-MS/MS: At various time points, take aliquots and stop the reaction with acetonitrile. Analyze for the formation of the glutathione conjugate of the propyl group or the aryl moiety.

-

-

Calculation: Calculate the enzyme activity based on the rate of product formation.

Analytical Methodologies

The identification and quantification of propaphos and its metabolites require sensitive and specific analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of organophosphate metabolites in biological matrices due to its high selectivity and sensitivity.

-

Sample Preparation: Urine or plasma samples are typically prepared using solid-phase extraction (SPE) to remove interferences and concentrate the analytes.

-

Chromatography: Reversed-phase liquid chromatography is commonly used to separate the parent compound and its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high specificity and quantitative accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of organophosphate metabolites, often requiring derivatization to increase the volatility of the polar metabolites.

-

Sample Preparation and Derivatization: Metabolites in urine are often extracted and then derivatized, for example, with pentafluorobenzyl bromide (PFBBr), to make them suitable for GC analysis.

-

Analysis: The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry.

Conclusion

The metabolism of propaphos in mammals is predicted to follow the established pathways for organophosphate insecticides, involving a complex interplay of bioactivation and detoxification reactions mediated by CYP450s, Carboxylesterases, and GSTs. While propaphos-specific experimental data remains limited, the information on analogous compounds provides a robust framework for understanding its biotransformation. Further research is warranted to definitively identify the metabolites of propaphos and to quantify the kinetic parameters of the enzymes involved. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for conducting such studies, which will be invaluable for a more accurate assessment of the risks associated with propaphos exposure.

References

- 1. Propaphos | C13H21O4PS | CID 23717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propaphos (Ref: NK-1158) [sitem.herts.ac.uk]

- 4. Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Persistence of Propaphos in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propaphos is a systemic organophosphate insecticide primarily used to control agricultural pests in crops like rice, such as rice hoppers and the rice water weevil.[1] As with any agrochemical applied directly to the environment, understanding its fate and persistence in soil is critical for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the key processes governing the environmental behavior of Propaphos in the soil matrix, including its degradation pathways, mobility, and persistence. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to support research and development efforts.

Physicochemical Properties of Propaphos

The environmental behavior of a pesticide is largely dictated by its inherent physicochemical properties. These characteristics influence its solubility, volatility, and potential for sorption to soil particles. Key properties for Propaphos are summarized below.

| Property | Value | Source |

| IUPAC Name | (4-methylsulfanylphenyl) dipropyl phosphate | [1] |

| Molecular Formula | C₁₃H₂₁O₄PS | [1] |

| Molar Mass | 304.34 g/mol | [1] |

| Water Solubility | 125 mg/L | [1] |

| Vapor Pressure | 9.0 x 10⁻⁷ mm Hg (at 25 °C) | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.67 | |

| Henry's Law Constant | 2.9 x 10⁻⁹ atm·m³/mol | |

| Soil Adsorption Coefficient (K_oc_) | ~400 (Estimated) |

Key Environmental Fate Processes in Soil

Once introduced into the soil, Propaphos is subject to a combination of transport and transformation processes that determine its concentration, mobility, and ultimate persistence.

Degradation and Metabolism

The primary mechanism for the dissipation of Propaphos in soil is degradation, which can occur through both biotic and abiotic pathways. Organophosphorus pesticides are generally transformed through reactions like hydrolysis, oxidation, and reduction.

-

Biotic Degradation: This is often the most significant pathway for organophosphate breakdown in soil. Soil microorganisms can utilize pesticides as a source of nutrients, enzymatically breaking them down into simpler, less toxic compounds. The rate of microbial degradation is highly dependent on soil conditions such as moisture content, temperature, pH, and the composition of the microbial community.

-

Abiotic Degradation: Chemical hydrolysis is a key abiotic process. Propaphos is stable in neutral and acidic media but is slowly decomposed in alkaline conditions.

The metabolism of Propaphos in soil is expected to follow pathways observed in other biological systems, primarily involving oxidation of the sulfur atom and hydrolysis of the phosphate ester bond.

Proposed Metabolic Pathway of Propaphos in Soil

Caption: Proposed metabolic pathway of Propaphos in soil via oxidation and hydrolysis.

Sorption and Mobility

The mobility of Propaphos in soil is governed by its tendency to adsorb to soil particles.

-

Sorption: The estimated soil organic carbon-water partitioning coefficient (Koc) for Propaphos is approximately 400. This value suggests that Propaphos is expected to have moderate mobility in soil. Pesticides with higher Koc values are more strongly held by soil organic matter and are less likely to leach.

-

Leaching: Due to its moderate mobility, there is a potential for Propaphos to leach into lower soil layers, particularly in soils with low organic matter or high sand content. However, its degradation rate will also significantly influence the actual amount that leaches.

Volatilization

Volatilization is the process by which a chemical evaporates from a surface. Based on its low vapor pressure (9.0 x 10⁻⁷ mm Hg) and low Henry's Law constant (2.9 x 10⁻⁹ atm·m³/mol), Propaphos is not expected to significantly volatilize from either moist or dry soil surfaces. Therefore, volatilization is not considered an important dissipation pathway.

Persistence of Propaphos in Soil

Persistence is typically quantified by the time it takes for 50% of the applied compound to dissipate (DT50) or degrade (half-life). These values are crucial for understanding the potential for residue accumulation and long-term environmental exposure.

While specific, peer-reviewed DT50 values for Propaphos in soil were not available in the searched literature, the persistence of an organophosphate can be generally classified. Non-persistent pesticides have a half-life of less than 30 days, moderately persistent pesticides have a half-life of 30 to 99 days, and persistent pesticides have a half-life greater than 100 days.

For context, the following table presents soil DT50 values for other organophosphate insecticides studied under various field and laboratory conditions.

| Pesticide | Soil Type / Condition | DT50 (Days) | Source |

| Profenofos | Paddy Soil (Field) | 3.75 | |

| Chlorpyrifos | Various Agricultural Soils | 60 - 120 (Typical) | |

| Diazinon | Various Agricultural Soils | 30 (Typical) | |

| Malathion | Various Agricultural Soils | 1 (Typical) | |

| Dimethoate | Urban Landscape Soils | 24 - 36 |

Note: These values are for comparative purposes only and the actual persistence of Propaphos will depend on specific soil and environmental conditions.

Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate of pesticides like Propaphos.

Aerobic Soil Metabolism / Dissipation Study

This type of study measures the rate of degradation of a pesticide and identifies its major metabolites in soil under controlled aerobic conditions.

Objective: To determine the degradation rate (DT50) and transformation pathway of Propaphos in soil.

Methodology:

-

Soil Selection and Preparation: Select representative agricultural soils (e.g., sandy loam, clay loam). Air-dry the soil, sieve it (e.g., through a 2 mm sieve), and characterize its properties (pH, organic carbon content, texture, microbial biomass).

-

Fortification: Treat a known mass of the prepared soil (e.g., 50-100 g) with a standard solution of Propaphos. The application rate should be equivalent to the maximum recommended field application rate. For laboratory studies, radiolabeled ¹⁴C-Propaphos is often used to facilitate a mass balance analysis and trace the formation of metabolites.

-

Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of CO₂ and volatile organic compounds. Maintain the samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for the duration of the study (e.g., up to 120 days).

-

Sampling: Collect triplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Extract the soil samples with an appropriate organic solvent or solvent mixture (e.g., acetonitrile, ethyl acetate). The extraction is typically performed using a mechanical shaker or sonicator.

-

Analysis: Analyze the extracts for the concentration of the parent Propaphos and its transformation products using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a selective detector like a Flame Photometric Detector (FPD).

-

Data Analysis: Plot the concentration of Propaphos against time. Calculate the dissipation kinetics, typically assuming first-order kinetics, to determine the DT50 value. Identify and quantify major metabolites, defined as those accounting for >10% of the applied dose at any point during the study.

Workflow for a Soil Dissipation Study

Caption: A typical experimental workflow for a laboratory soil dissipation study.

Residue Analysis in Soil

This protocol outlines a general method for the extraction and quantification of Propaphos residues from soil samples.

Objective: To accurately measure the concentration of Propaphos in a soil sample.

Methodology:

-

Sample Preparation: Air-dry the collected soil sample at room temperature, pulverize it, and pass it through a 250 µm sieve to ensure homogeneity.

-

Extraction:

-

Weigh a representative subsample of soil (e.g., 10 g) into a centrifuge tube or flask.

-

Add a suitable extraction solvent, such as acetonitrile (e.g., 20 mL).

-

Shake the mixture vigorously on a mechanical shaker for a defined period (e.g., 30 minutes).

-

Separate the solid and liquid phases by centrifugation (e.g., 3500 rpm for 5 minutes).

-

-

Cleanup (if necessary): For complex soil matrices, a cleanup step may be required to remove interfering co-extractives. This can be achieved using Solid Phase Extraction (SPE) cartridges or a dispersive SPE (dSPE) cleanup, as used in the QuEChERS method.

-

Concentration and Reconstitution: The extract may be concentrated under a gentle stream of nitrogen and reconstituted in a small volume of a solvent compatible with the analytical instrument.

-

Quantification: Analyze the final extract using Gas Chromatography (GC) equipped with a Flame Photometric Detector (FPD), which is selective for phosphorus and sulfur-containing compounds, or a Mass Spectrometer (MS) for higher selectivity and confirmation.

-

Calculation: Determine the concentration of Propaphos in the original soil sample by comparing the detector response to that of a known calibration standard.

Conclusion

-

Mobility: Propaphos exhibits moderate mobility in soil, indicating a potential for leaching that is mitigated by its degradation.

-

Persistence: While specific persistence data is limited, based on its organophosphate structure, Propaphos is expected to be non-persistent to moderately persistent, with microbial degradation being the primary dissipation route.

-

Primary Dissipation Pathways: Biotic and abiotic degradation, particularly microbial metabolism and chemical hydrolysis, are the most significant processes controlling its persistence. Volatilization is not a major pathway of loss.

-

Metabolism: The degradation of Propaphos likely proceeds through oxidation to form sulfoxide and sulfone derivatives, and hydrolysis to break the phosphate ester linkage.

A thorough understanding of these processes, supported by robust experimental data, is essential for ensuring the safe and sustainable use of Propaphos in agriculture.

References

Propaphos (Kayaphos): A Technical Guide to its Mode of Action in Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propaphos, also known by its trade name Kayaphos, is an organophosphate insecticide.[1][2] Its efficacy as a systemic insecticide with contact and stomach action has made it a tool for controlling various insect pests, particularly in rice cultivation.[1][2] This document provides an in-depth technical overview of the core mode of action of Propaphos in insects, focusing on its biochemical and physiological impacts. Due to the limited availability of recent, publicly accessible quantitative data for Propaphos, likely owing to its status as an older and potentially obsolete compound, representative data for other well-studied organophosphates are presented to provide a quantitative context.[1] Detailed experimental protocols for key assays are also provided to guide research and development efforts.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of Propaphos, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE plays a critical role in the insect's nervous system by breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The process unfolds as follows:

-

Phosphorylation of AChE: Propaphos, or its active metabolites, acts as a potent inhibitor by phosphorylating the serine hydroxyl residue within the active site of the AChE enzyme. This forms a stable, covalent bond.

-

Enzyme Inactivation: The phosphorylation renders the AChE enzyme non-functional, preventing it from hydrolyzing acetylcholine.

-

Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates to toxic levels in the synaptic cleft.

-

Continuous Nerve Stimulation: The excess acetylcholine repeatedly stimulates the postsynaptic receptors, leading to a state of continuous nerve impulse transmission.

-

Physiological Effects and Mortality: This uncontrolled nerve firing results in a cascade of physiological effects in the insect, including tremors, hyperactivity, uncoordinated movement, paralysis, and ultimately, death.

Signaling Pathway

The cholinergic signaling pathway is the primary target of Propaphos. The diagram below illustrates the normal function of this pathway and the disruptive effect of Propaphos.

References

Methodological & Application

Application Note: High-Throughput Analysis of Propaphos Residues in Environmental and Agricultural Matrices by Gas Chromatography

Abstract

This application note details a robust and sensitive method for the determination of Propaphos residues in various matrices, including soil, water, and agricultural products. The protocol employs gas chromatography (GC) coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) for selective and accurate quantification. Sample preparation methodologies, including QuEChERS, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), are outlined to ensure optimal recovery and removal of matrix interferences. This guide is intended for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development.

Introduction

Propaphos is an organophosphate insecticide and acaricide used to control a variety of pests on crops. Due to its potential toxicity, monitoring its residue levels in the environment and in food products is crucial for ensuring human and ecological safety. Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like Propaphos.[1] When coupled with selective detectors such as the Flame Photometric Detector (FPD), which is highly sensitive to phosphorus-containing compounds, or a Mass Spectrometer (MS) for definitive identification, GC provides a reliable platform for residue analysis.[2][3][4] This application note provides detailed protocols for the extraction, cleanup, and GC analysis of Propaphos residues.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix. The following protocols are recommended for different sample types.

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for extracting pesticide residues from food matrices.[5]

Protocol:

-

Homogenize 10-15 g of the sample.

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (ACN).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer the upper ACN layer to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

-

Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for GC analysis.

SPE is an effective technique for extracting and concentrating pesticides from aqueous samples.

Protocol:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.

-

Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the retained Propaphos with two 5 mL portions of ethyl acetate.

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen before GC analysis.

LLE is a conventional method for extracting pesticides from solid matrices like soil.

Protocol:

-

Air-dry the soil sample and sieve it through a 2 mm mesh.

-

Weigh 20 g of the soil into a 250 mL flask.

-

Add 100 mL of a 1:1 (v/v) mixture of acetone and hexane.

-

Shake on a mechanical shaker for 2 hours.

-

Filter the extract and concentrate it to approximately 5 mL using a rotary evaporator.

-

Perform a cleanup step using a Florisil column if necessary.

-

The final extract is then ready for GC analysis.

Gas Chromatography (GC) Analysis

The following GC conditions are recommended for the analysis of Propaphos. A GC system equipped with an FPD or MS is suitable.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Detector: Flame Photometric Detector (FPD) or Mass Spectrometer (MS)

-

Injector: Split/splitless inlet

-

Autosampler: Agilent 7693A or equivalent

GC Conditions:

| Parameter | Value |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector Temperature | FPD: 250 °C; MS Transfer Line: 280 °C |

Data Presentation

The following tables summarize the expected quantitative data for the analysis of Propaphos using the described methods.

Table 1: Method Validation Data for Propaphos Analysis

| Parameter | Agricultural Products (QuEChERS) | Water (SPE) | Soil (LLE) |

| Limit of Detection (LOD) | 0.005 mg/kg | 0.01 µg/L | 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.015 mg/kg | 0.03 µg/L | 0.03 mg/kg |

| Recovery (%) | 85-105% | 90-110% | 80-100% |

| Repeatability (RSD, %) | < 10 | < 8 | < 12 |

Table 2: GC-MS Parameters for Propaphos Identification

| Parameter | Value |

| Retention Time (min) | Approx. 15.2 min |

| Quantifier Ion (m/z) | 268 |

| Qualifier Ions (m/z) | 184, 156 |

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of Propaphos in different matrices.

Caption: QuEChERS workflow for agricultural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ysi.com [ysi.com]

- 5. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay Using Propaphos

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro acetylcholinesterase (AChE) inhibition assay using the organophosphate insecticide Propaphos. The information is intended for researchers, scientists, and professionals involved in drug development, toxicology, and neuroscience.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating nerve impulses.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2] Organophosphates, such as Propaphos, are potent irreversible inhibitors of AChE.[3][4] They function by phosphorylating a serine residue in the active site of the enzyme, rendering it inactive.[5] The in vitro AChE inhibition assay is a fundamental tool for studying the neurotoxicity of compounds like Propaphos and for screening potential therapeutic agents for neurodegenerative diseases. The most widely used method for this assay is the colorimetric method developed by Ellman.

Principle of the Assay (Ellman's Method)

The Ellman's method is a simple, rapid, and reliable spectrophotometric assay for measuring AChE activity. The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity. In the presence of an inhibitor like Propaphos, the rate of the reaction decreases.

Physicochemical Properties of Propaphos

| Property | Value | Reference |

| Chemical Name | 4-(methylthio)phenyl dipropyl phosphate | |

| CAS Number | 7292-16-2 | |

| Molecular Formula | C13H21O4PS | |

| Molecular Weight | 304.34 g/mol | |

| Appearance | Colorless liquid | |

| Water Solubility | 125 mg/L at 25 °C | |

| Stability | Stable in neutral and acidic media; slowly decomposes in alkaline media. |

Quantitative Data on Acetylcholinesterase Inhibition by Organophosphates

| Organophosphate | Enzyme Source | IC50 Value (µM) | Reference |

| Profenofos | Human recombinant AChE | 0.302 | |

| Profenofos | Human erythrocytes AChE | 0.35 | |

| Chlorpyrifos | Human erythrocytes AChE | 0.12 | |

| Monocrotophos | Human erythrocytes AChE | 0.25 | |

| Acephate | Human erythrocytes AChE | 4.0 |

Experimental Protocols

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Propaphos (handle with extreme caution and appropriate personal protective equipment)

-

Acetylthiocholine iodide (ATChI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving Propaphos

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents

-

0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

-

AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

ATChI Solution (10 mM): Dissolve an appropriate amount of ATChI in deionized water. Prepare this solution fresh daily.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in 0.1 M phosphate buffer (pH 8.0). Store protected from light.

-

Propaphos Stock Solution: Due to its low water solubility, prepare a high-concentration stock solution of Propaphos in DMSO. From this stock, prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.

Assay Procedure (96-well plate format)

-

Assay Setup:

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 20 µL of 10 mM DTNB solution to each well.

-

Add 10 µL of the Propaphos solution at various concentrations (or DMSO for the control wells) to the respective wells.

-

Include a blank control containing all reagents except the enzyme.

-

Include a positive control with a known AChE inhibitor if desired.

-

-

Enzyme Addition and Pre-incubation:

-

Add 10 µL of the AChE solution to all wells except the blank.

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

Add 20 µL of 10 mM ATChI solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the microplate in a plate reader and measure the absorbance at 412 nm.

-

Take kinetic readings every minute for a period of 10-15 minutes.

-

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of Propaphos using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the Propaphos concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Mechanism of Acetylcholinesterase Inhibition by Propaphos

Caption: Mechanism of AChE inhibition by Propaphos.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for the in vitro AChE inhibition assay.

Logical Relationship of Ellman's Assay Components

References

Application Notes and Protocols for Studying the Effects of Propaphos on Rice Pests

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propaphos is an organophosphate insecticide that demonstrates both systemic and contact/stomach action against various insect pests.[1][2] Its primary application in agriculture has been in the control of pests in rice paddies, including rice hoppers and the rice leaf beetle.[1] This document provides detailed protocols and data presentation guidelines for studying the effects of Propaphos on key rice pests, namely the Brown Planthopper (Nilaparvata lugens) and the Rice Leaf Folder (Cnaphalocrocis medinalis).

Propaphos, like other organophosphate insecticides, functions as an acetylcholinesterase (AChE) inhibitor.[1] Acetylcholinesterase is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3] By inhibiting AChE, Propaphos causes an accumulation of ACh at the synaptic cleft, leading to hyperstimulation of cholinergic receptors, which results in uncontrolled nerve impulses, paralysis, and ultimately the death of the insect.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Efficacy of Propaphos against Nilaparvata lugens (Brown Planthopper)

| Bioassay Type | Life Stage | Parameter | Value (mg/L) | 95% Confidence Interval |

| Seedling Dip | 3rd Instar Nymph | LC50 | [Insert Value] | [Insert Range] |

| Topical Application | Adult Female | LD50 | [Insert Value] | [Insert Range] |

Table 2: Efficacy of Propaphos against Cnaphalocrocis medinalis (Rice Leaf Folder)

| Bioassay Type | Life Stage | Parameter | Value (mg/L) | 95% Confidence Interval |

| Leaf Dip | 2nd Instar Larvae | LC50 | [Insert Value] | [Insert Range] |

| Diet Incorporation | 2nd Instar Larvae | LC50 | [Insert Value] | [Insert Range] |

Signaling Pathway

The primary mechanism of action for Propaphos is the inhibition of acetylcholinesterase (AChE) in the insect's nervous system.

Caption: Acetylcholinesterase Inhibition Pathway by Propaphos.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols are based on established bioassay methods for rice pests.

Protocol 1: Rice Seedling Dip Bioassay for Nilaparvata lugens

This method is effective for assessing the toxicity of insecticides to sap-sucking insects like the Brown Planthopper.

1. Insect Rearing:

-

Rear N. lugens on susceptible rice seedlings (e.g., TN1 variety) in a controlled environment (25±2°C, 70-80% RH, 16:8 L:D photoperiod).

-

Synchronize the age of the insects to obtain a uniform population of 3rd instar nymphs for the bioassay.

2. Preparation of Propaphos Solutions:

-

Prepare a stock solution of technical grade Propaphos in acetone.

-

Make serial dilutions of the stock solution with distilled water containing a small amount of a non-ionic surfactant (e.g., 0.05% Triton X-100) to ensure uniform coverage. A series of at least five concentrations should be prepared to establish a dose-response curve.

-

A control solution containing only distilled water and surfactant should also be prepared.

3. Bioassay Procedure:

-

Use healthy rice seedlings at the 3-4 leaf stage.

-

Bundle 3-5 seedlings together at the base.

-

Dip the bundled seedlings into the respective Propaphos solutions for 30 seconds, ensuring complete immersion of the foliage.

-

Allow the treated seedlings to air-dry for 1-2 hours in a fume hood.

-

Place the stem of each treated seedling bundle into a glass vial containing water to maintain turgor.

-

Introduce 15-20 3rd instar nymphs of N. lugens onto the treated seedlings within a ventilated cage or container.

-

Each concentration, including the control, should have at least three replicates.

4. Data Collection and Analysis:

-

Record insect mortality at 24, 48, and 72 hours after treatment. Nymphs that are moribund or unable to move when prodded with a fine brush are considered dead.

-

Correct the mortality data for control mortality using Abbott's formula if necessary.

-

Analyze the data using probit analysis to determine the LC50 and LC90 values and their corresponding 95% confidence intervals.

Protocol 2: Leaf Dip Bioassay for Cnaphalocrocis medinalis

This method is suitable for evaluating the efficacy of insecticides against leaf-feeding insects like the Rice Leaf Folder.

1. Insect Rearing:

-

Rear C. medinalis on rice seedlings in cages under controlled conditions (26±1°C, 75±5% RH, 14:10 L:D photoperiod).

-

Collect second-instar larvae for the bioassay.

2. Preparation of Propaphos Solutions:

-

Follow the same procedure as described in Protocol 1 for the preparation of Propaphos solutions.

3. Bioassay Procedure:

-

Excise fresh, tender rice leaves of a uniform size.

-

Dip the leaves into the prepared Propaphos solutions for 10-15 seconds.

-

Allow the leaves to air-dry completely.

-

Place each treated leaf in a separate petri dish lined with moistened filter paper to maintain humidity.

-

Introduce one second-instar larva of C. medinalis into each petri dish.

-

Seal the petri dishes with parafilm to prevent the larvae from escaping.

-

Each treatment and the control should be replicated at least 20 times.

4. Data Collection and Analysis:

-

Record larval mortality at 24, 48, and 72 hours post-treatment.

-

Use probit analysis to calculate the LC50 and LC90 values.

Protocol 3: Field Efficacy Trial

1. Experimental Design:

-

Select a rice field with a known history of infestation by the target pests.

-

The experiment should be laid out in a Randomized Complete Block Design (RCBD) with at least three replications.

-

Individual plot sizes should be a minimum of 5x4 meters with buffer zones between plots to prevent spray drift.

2. Treatments:

-

Include different application rates of a commercial formulation of Propaphos (e.g., granules or emulsifiable concentrate).

-

Include a standard insecticide check and an untreated control.

3. Application of Insecticide:

-

Apply the insecticide at the recommended growth stage of the rice crop for pest control (e.g., tillering stage).

-

For granular formulations, broadcast the granules evenly in the paddy water.

-

For sprayable formulations, use a calibrated knapsack sprayer to ensure uniform coverage of the rice canopy.

4. Data Collection:

-

Pre-treatment and post-treatment pest populations should be recorded at regular intervals (e.g., 1 day before and 3, 7, and 14 days after application).

-

For N. lugens, count the number of nymphs and adults per hill from 10 randomly selected hills per plot.

-

For C. medinalis, count the number of damaged leaves and larvae per 10 randomly selected hills per plot.

-

At the end of the trial, record the grain yield from each plot.

5. Data Analysis:

-

Analyze the pest population data and yield data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Duncan's Multiple Range Test) to determine the significance of differences between treatments.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of Propaphos.

Caption: General Experimental Workflow.

References

Propaphos Application in Neurotoxicology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction